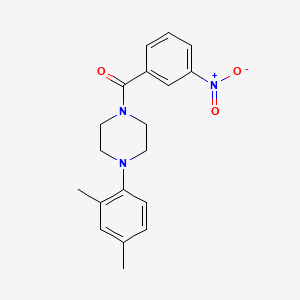
(4-(2,4-二甲基苯基)哌嗪-1-基)(3-硝基苯基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(2,4-Dimethylphenyl)piperazin-1-yl)(3-nitrophenyl)methanone, also known as 4-DiMeOPP-NP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of piperazine derivatives and has been found to possess a range of interesting properties that make it a promising candidate for various research applications.
科学研究应用
Crystallography and Structural Analysis
The crystal structure of related phenylpiperazine derivatives has been studied, providing insights into their molecular geometry, atomic coordinates, and displacement parameters . This information is crucial for understanding the interaction of the compound with other molecules and can aid in the design of new materials with desired properties.
Pharmacology and Receptor Binding
Phenylpiperazine structures are known to exhibit α receptor blocking activity . This suggests that our compound could be explored for its potential to modulate receptor interactions, which is valuable in the development of new drugs for treating various health conditions.
Medicinal Chemistry and Drug Design
The compound’s structure-activity relationships can be analyzed to design new therapeutic agents . By understanding how different substitutions affect biological activity, researchers can create more effective and targeted medications.
Antibacterial and Anti-biofilm Activity
Modifications to the phenylpiperazine core can lead to compounds with improved pharmacokinetic profiles and potential antibacterial properties . Research into this application could contribute to the fight against antibiotic-resistant bacteria and biofilm-related infections.
Molecular Dynamics and Simulation
The compound can be used in computational studies to perform docking simulations and molecular dynamics . These simulations help predict how the compound interacts with biological targets, which is essential for drug discovery and development.
Electrostatic Potential Distribution
Analyzing the distribution of electrostatic potential around the compound can provide insights into its reactivity and interaction with other molecules . This analysis is useful in predicting the behavior of the compound in various chemical reactions.
作用机制
- Phenylpiperazine derivatives, like the one , often interact with α-adrenergic receptors. These receptors play a crucial role in smooth muscle contraction in blood vessels, the lower urinary tract, and the prostate .
- For antimicrobial agents, such as 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT), inhibition of DNA gyrase is a common mechanism. This disrupts bacterial DNA replication and leads to cell death .
- Pleuromutilin derivatives (another class of antibacterials) selectively bind to the bacterial peptidyl transferase center, interfering with protein synthesis .
Target of Action
Mode of Action
属性
IUPAC Name |
[4-(2,4-dimethylphenyl)piperazin-1-yl]-(3-nitrophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-14-6-7-18(15(2)12-14)20-8-10-21(11-9-20)19(23)16-4-3-5-17(13-16)22(24)25/h3-7,12-13H,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMBJSGVGQXCSJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(2,4-Dimethylphenyl)piperazin-1-yl)(3-nitrophenyl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

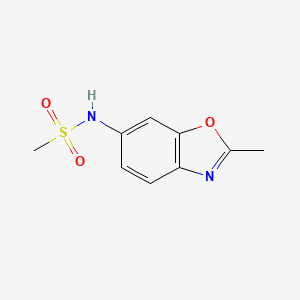
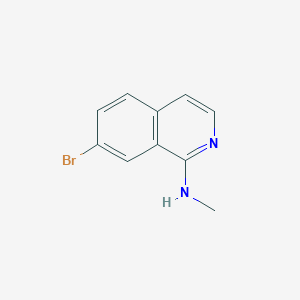

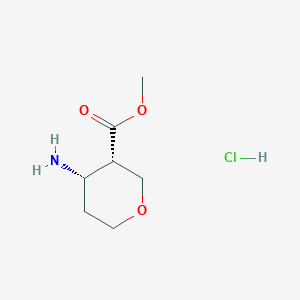
![3-(2-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one](/img/structure/B3010011.png)
![N-[(1-Phenylpyrazol-4-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B3010012.png)

![2-((8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B3010014.png)
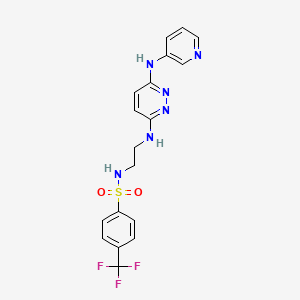
![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(2,6-difluorobenzyl)acetamide](/img/structure/B3010016.png)

![1-Methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazole-3-carboxylic acid](/img/structure/B3010018.png)
![3-(2-Chloro-benzyl)-5-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol](/img/structure/B3010022.png)
